molecular formula C15H11N3O4 B14739065 4-Nitro-1,2-diphenylpyrazolidine-3,5-dione CAS No. 6148-09-0

4-Nitro-1,2-diphenylpyrazolidine-3,5-dione

Cat. No.: B14739065
CAS No.: 6148-09-0
M. Wt: 297.26 g/mol
InChI Key: AVWXQTDOQZAJHQ-UHFFFAOYSA-N
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Description

4-Nitro-1,2-diphenylpyrazolidine-3,5-dione is a heterocyclic compound with the molecular formula C15H11N3O4. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1,2-diphenylpyrazolidine-3,5-dione typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diphenylhydrazine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolidinediones and their derivatives, which can have different functional groups depending on the reaction conditions .

Scientific Research Applications

4-Nitro-1,2-diphenylpyrazolidine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-1,2-diphenylpyrazolidine-3,5-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

CAS No.

6148-09-0

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

4-nitro-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C15H11N3O4/c19-14-13(18(21)22)15(20)17(12-9-5-2-6-10-12)16(14)11-7-3-1-4-8-11/h1-10,13H

InChI Key

AVWXQTDOQZAJHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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